2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
Description
2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a structurally complex small molecule featuring a benzamide core linked via a but-2-yn-1-yloxy bridge to a 4-(trifluoromethoxy)phenylsulfonamido group. The trifluoromethoxy (-OCF₃) substituent is a strong electron-withdrawing group, enhancing lipophilicity and metabolic stability, while the sulfonamido moiety contributes to hydrogen-bonding interactions, a common feature in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
2-[4-[[4-(trifluoromethoxy)phenyl]sulfonylamino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O5S/c19-18(20,21)28-13-7-9-14(10-8-13)29(25,26)23-11-3-4-12-27-16-6-2-1-5-15(16)17(22)24/h1-2,5-10,23H,11-12H2,(H2,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLDMPJJDKVFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid under reflux conditions . The resulting product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy and phenylsulfonamido groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its ability to penetrate biological membranes, while the phenylsulfonamido group can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with bacterial cell wall synthesis or enzyme function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares key functional groups with sulfonamide derivatives synthesized in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]. However, critical differences include:
- Substituent Effects: The trifluoromethoxy group in the target compound contrasts with halogens (X = H, Cl, Br) in analogues from .
- Linker Diversity : The but-2-yn-1-yloxy bridge in the target compound introduces rigidity, whereas analogues in feature flexible thioether or triazole linkers. This rigidity may reduce entropy penalties during target binding.
Table 1: Structural Comparison of Key Analogues
Spectral and Physicochemical Properties
Infrared (IR) and NMR data from provide benchmarks for comparing the target compound with analogues:
- IR Spectroscopy: The target’s benzamide carbonyl stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides [4–6] in , while the absence of C=O in triazoles [7–9] distinguishes their tautomeric states .
- NMR Analysis : The alkyne proton in the target compound would resonate at ~2.5–3.5 ppm (¹H-NMR), distinct from the thione protons in triazoles [7–9] (δ ~13–14 ppm for S-H, absent due to tautomerism) .
Pharmacological Implications
THHEB exhibited superior DPPH radical scavenging (IC₅₀ = 22.8 μM) compared to ascorbic acid (IC₅₀ = 25.0 μM) .
Biological Activity
The compound 2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic molecule with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and efficacy in various biological models.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the sulfonamide and subsequent modifications to introduce the trifluoromethoxy group and the but-2-yn-1-yl moiety. The general synthetic route includes:
- Preparation of Sulfonamide : The starting material is usually a sulfonyl chloride that reacts with an amine to form the sulfonamide.
- Introduction of Trifluoromethoxy Group : This is achieved through electrophilic aromatic substitution.
- Formation of the Benzamide Structure : The final step involves coupling the synthesized sulfonamide with a benzoyl chloride derivative.
The biological activity of this compound is primarily attributed to its inhibition of specific enzymes involved in tumor progression. Notably, it has been shown to inhibit ADAM-17 , a disintegrin and metalloproteinase implicated in cancer metastasis and inflammation.
Efficacy in Cancer Models
Recent studies have evaluated the compound's efficacy against various cancer cell lines, including:
- Ovarian Cancer Cell Lines (A2774, SKOV3-luc, A2780) : In vitro assays demonstrated significant cytotoxicity, with IC50 values indicating potent activity against these cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2774 | 0.5 | ADAM-17 inhibition |
| SKOV3-luc | 0.3 | ADAM-17 inhibition |
| A2780 | 0.4 | ADAM-17 inhibition |
Case Studies
- Study on Ovarian Cancer : A study highlighted that treatment with this compound resulted in reduced cell viability and induced apoptosis in ovarian cancer cells through caspase activation .
- Combination Therapy : In combination with other chemotherapeutic agents, this compound enhanced the overall cytotoxic effect, suggesting a synergistic mechanism that warrants further investigation.
Research Findings
Research indicates that compounds similar to this compound exhibit promising biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
